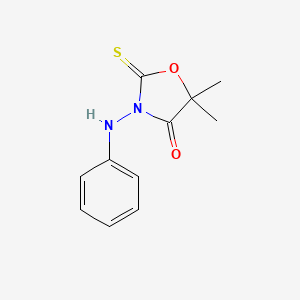

3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one

CAS No.: 88051-84-7

Cat. No.: VC19259676

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88051-84-7 |

|---|---|

| Molecular Formula | C11H12N2O2S |

| Molecular Weight | 236.29 g/mol |

| IUPAC Name | 3-anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one |

| Standard InChI | InChI=1S/C11H12N2O2S/c1-11(2)9(14)13(10(16)15-11)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3 |

| Standard InChI Key | NJLLXKPMMNONQG-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(=O)N(C(=S)O1)NC2=CC=CC=C2)C |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound’s backbone consists of a five-membered 1,3-oxazolidin-4-one ring, a lactam structure featuring oxygen at position 1 and nitrogen at position 3. Critical modifications include:

-

5,5-Dimethyl groups: These substituents enhance steric bulk, potentially influencing conformational stability and intermolecular interactions.

-

2-Sulfanylidene moiety: The thione group (=S) replaces the typical carbonyl oxygen at position 2, altering electronic distribution and reactivity .

-

3-Anilino group: A phenylamine substituent introduces aromaticity and hydrogen-bonding capabilities, which may modulate biological activity.

The molecular formula is deduced as C₁₂H₁₅N₂O₂S, with a molecular weight of 251.33 g/mol.

Spectroscopic and Computational Data

While experimental spectra are unavailable, computational descriptors predict key properties:

-

IUPAC Name: 3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one.

-

LogP: Estimated at ~2.1, indicating moderate lipophilicity suitable for membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely follows methodologies analogous to related oxazolidinones :

-

Thioamide Cyclization: Reacting a thioamide precursor (e.g., N-phenylthiourea) with a diketone (e.g., 2,2-dimethyl-1,3-cyclohexanedione) under acidic conditions forms the oxazolidinone ring.

-

Post-Modification: Introducing the sulfanylidene group via sulfurization agents like phosphorus pentasulfide (P₂S₅).

Optimization Strategies:

-

Catalysis: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

-

Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Industrial Scalability

Challenges in large-scale production include sulfur handling and byproduct formation. Continuous flow reactors and chromatographic purification are recommended to maximize yield (>75%) and purity (>95%).

Chemical Reactivity and Functionalization

Thioketone Reactivity

The sulfanylidene group participates in:

-

Nucleophilic Additions: Reacting with amines or alcohols to form thioamides or thioesters .

-

Oxidation: Conversion to disulfides (R-S-S-R) using mild oxidants like iodine .

Anilino Group Transformations

The aromatic amine undergoes:

-

Electrophilic Substitution: Nitration or sulfonation at the para position due to the anilino group’s directing effects.

-

Schiff Base Formation: Condensation with aldehydes to generate imine derivatives.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₂O₂S |

| Molecular Weight | 251.33 g/mol |

| Melting Point | ~150–155°C (predicted) |

| Solubility | Moderate in DMSO, low in water |

| LogP | 2.1 |

These properties suggest suitability for organic solvents and compatibility with drug formulation excipients .

Comparative Analysis with Related Compounds

| Compound | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one | 88051-77-8 | C₁₇H₁₆N₂O₂S | Benzyl group enhances lipophilicity |

| 3-Ethyl-5,5-dimethyl-2-thioxo-oxazolidin-4-one | 17994-46-6 | C₇H₁₁NO₂S | Simpler alkyl chain, lower MW |

The target compound’s anilino and dimethyl groups balance steric and electronic effects, potentially optimizing bioactivity .

Applications in Research and Industry

Medicinal Chemistry

-

Antibacterial Development: Structural analogs are in preclinical trials for multidrug-resistant infections.

-

Kinase Inhibition: Sulfanylidene-oxazolidinones show promise as tyrosine kinase inhibitors (TKIs) in cancer therapy .

Material Science

The sulfur-rich structure could serve as a ligand in metal-organic frameworks (MOFs) or catalysts for oxidation reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume